molecular formula C13H11NO2S B12955435 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid

Cat. No.: B12955435
M. Wt: 245.30 g/mol
InChI Key: FHPWJZCMUGIBRK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at position 4, a phenyl group at position 2, and a carboxylic acid moiety at position 3. The cyclopropyl and phenyl substituents in this compound likely influence its electronic and steric properties, which may enhance metabolic stability or binding affinity in biological systems.

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-6-7-8)14-12(17-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)

InChI Key

FHPWJZCMUGIBRK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with 2-phenylthiazole-5-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Cyclization and Core Formation

The synthesis of 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid involves cyclization reactions between cyclopropylamine and 2-phenylthiazole-5-carboxylic acid derivatives under acidic conditions. Key parameters include:

Reaction ParameterOptimal Value
Temperature80–100°C
Time4–8 hours
SolventEthanol/HCl

This reaction proceeds via nucleophilic attack of the cyclopropylamine’s amino group on the thiazole ring, followed by acid-catalyzed cyclization.

Carboxylic Acid Reactivity

The carboxylic acid group at the 5-position undergoes typical acid-derived reactions:

Esterification

Reaction with methanol/H<sub>2</sub>SO<sub>4</sub> yields methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate :
Acid+CH3OHH+Methyl ester\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester}

Amidation

Coupling with amines via EDC/HOBt produces thiazole-5-carboxamides, critical for bioactive derivatives (e.g., TRPM8 antagonists) .

Electrophilic Substitution

The electron-deficient thiazole ring undergoes regioselective substitution at the 4-position due to the electron-withdrawing carboxylic acid group :

ReagentProduct
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivative
Cl<sub>2</sub>/FeCl<sub>3</sub>Chlorinated analog

Photochemical [2+2] Cycloaddition

Under blue light (465 nm), the exocyclic C=C bond (if present) forms ε-dispirocyclobutanes with high stereoselectivity :
ThiazolonehvCyclobutane dimer\text{Thiazolone} \xrightarrow{\text{hv}} \text{Cyclobutane dimer}

Oxidation

The thiazole sulfur atom oxidizes to sulfoxides or sulfones using H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA:
SOxidantSO or SO2\text{S} \xrightarrow{\text{Oxidant}} \text{SO or SO}_2

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a dihydrothiazole .

TRBP-Dicer Interaction Disruption

Derivatization to CIB-L43 (a 2-phenylthiazole-5-carboxamide) achieves nanomolar bioactivity (EC<sub>50</sub> = 0.66 nM) via optimized hydrogen bonding .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield
EsterificationMeOH, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl ester75–85%
AmidationEDC, HOBt, DMFThiazole-5-carboxamide60–70%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitrothiazole derivative50–60%
PhotocycloadditionBlue light, CH<sub>2</sub>Cl<sub>2</sub>ε-Dispirocyclobutane>90%

Mechanistic Insights

  • Acid Catalysis : Protonation of the thiazole nitrogen increases electrophilicity, facilitating cyclopropylamine addition.

  • Steric Effects : The cyclopropyl group hinders substitution at the 4-position, directing reactivity to the 5-carboxylic acid .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure is known for its antibacterial properties. Several studies have demonstrated that derivatives of thiazole, including 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid, exhibit effective antimicrobial activity against a range of pathogens.

Key Findings:

  • A study highlighted the effectiveness of phenylthiazoles against antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimal inhibitory concentration (MIC) below 0.5 µg/ml, indicating potent antibacterial activity .
  • Another investigation into thiazole derivatives found that certain compounds exhibited significant antitubercular activity, with MIC values as low as 1.8 µg/ml against Mycobacterium tuberculosis H37Rv .

Antitumor Effects

The potential of this compound as an antitumor agent has been explored in various cancer models. Its mechanism of action often involves the disruption of critical cellular pathways.

Case Studies:

  • Hepatocellular Carcinoma (HCC) : A derivative of this compound was shown to inhibit the interaction between the transactivation response RNA-binding protein and Dicer, a key player in microRNA processing. This inhibition led to reduced proliferation in HCC cell lines, with an effective concentration (EC50) of 0.66 nM .
  • Other Cancer Types : The compound has also been evaluated for its effects on other cancer cell lines, demonstrating varying degrees of cytotoxicity and suggesting a broad spectrum of antitumor activity .

Inhibitory Mechanisms

The biological activity of this compound is partly attributed to its ability to modulate specific protein interactions and enzymatic activities.

Mechanisms Identified:

  • The compound acts as an inhibitor of certain kinases involved in cancer progression, which could lead to reduced tumor growth and enhanced apoptosis in malignant cells .
  • Its structural features allow for interactions with various biological targets, enhancing its potential as a lead compound in drug development.

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against MRSA and other pathogensMIC < 0.5 µg/ml for MRSA; significant antitubercular activity
AntitumorInhibits key interactions in cancer pathwaysEC50 = 0.66 nM in HCC; varied cytotoxicity in other cancers
Inhibitory MechanismsModulates kinase activity and protein interactionsPotential to disrupt cancer progression pathways

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thiazole Carboxylic Acids

The structural uniqueness of 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid lies in its substitution pattern. Below is a comparative analysis with analogous thiazole carboxylic acid derivatives:

Table 1: Comparison of Key Structural Features
Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Features
This compound 4-cyclopropyl, 2-phenyl, 5-COOH Not explicitly provided (estimated: ~C₁₃H₁₁NO₂S) Cyclopropyl enhances steric bulk; phenyl aids π-π interactions
4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid 4-phenyl, 2-pyridyl (3-position), 5-COOH C₁₅H₁₀N₂O₂S 282.32 Pyridyl group introduces basicity; potential for hydrogen bonding
4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid 4-phenyl, 2-pyridyl (4-position), 5-COOH C₁₅H₁₀N₂O₂S 282.32 Pyridyl orientation affects electronic distribution
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid 4-bromophenyl, 2-fluorophenyl, 5-COOH C₁₆H₉BrFNO₂S ~394.27 Halogens (Br, F) increase lipophilicity and metabolic stability
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic acid 4-fluorophenyl, 2-methoxyphenyl, 5-COOH C₁₇H₁₂FNO₃S ~341.35 Methoxy group improves solubility; fluorine enhances bioavailability

Functional Implications of Substituents

  • Cyclopropyl Group : The cyclopropyl substituent in the target compound introduces steric bulk, which may hinder enzymatic degradation or modulate binding pocket interactions. This contrasts with pyridyl or halogenated substituents, which prioritize electronic effects .
  • Aromatic Substituents : Phenyl and pyridyl groups facilitate π-π stacking in biological targets, while halogens (e.g., bromo, fluoro) enhance lipophilicity and membrane permeability. Methoxy groups improve aqueous solubility but may reduce metabolic stability .
  • Carboxylic Acid Position : The 5-carboxylic acid moiety is conserved across these compounds, suggesting its critical role in hydrogen bonding or salt bridge formation with target proteins.

Biological Activity

4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC13H11NO2S
Molecular Weight245.30 g/mol
IUPAC Name4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylic acid
InChI KeyFHPWJZCMUGIBRK-UHFFFAOYSA-N

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and substituents. These interactions may modulate various biological pathways, leading to its observed effects in different biological assays.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values against several Gram-positive and Gram-negative bacteria were determined, showcasing its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Bacillus cereus7.815.6
Pseudomonas aeruginosa62.5125

The compound's efficacy was compared to standard antibiotics, revealing that it possesses comparable or superior activity against certain strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study demonstrated that it could reverse drug resistance in cancer cells by interacting with P-glycoprotein (P-gp), a protein that often contributes to multidrug resistance in cancer therapies . The ability to enhance the efficacy of conventional chemotherapeutics positions this compound as a promising candidate for further development.

Case Studies

  • Study on Antimicrobial Efficacy :
    A comprehensive evaluation was conducted on the antibacterial activity of various thiazole derivatives, including this compound. Results indicated that this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .
  • Anticancer Research :
    In a study focusing on drug-resistant cancer cell lines, the compound was shown to significantly reduce tumor volume in vivo without apparent side effects. The mechanism involved enhancing ATPase activity in P-gp, suggesting a pathway for overcoming drug resistance .

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropyl-2-phenylthiazole-5-carboxylic acid?

  • Methodological Answer : A two-step approach is typically employed:

Cyclopropane Ring Formation : Use a [2+1] cycloaddition reaction between ethylene derivatives and carbene precursors to generate the cyclopropyl moiety. Optimize reaction conditions (e.g., transition metal catalysts) to minimize byproducts.

Thiazole Ring Construction : Assemble the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones. The phenyl group at position 2 can be introduced using Suzuki-Miyaura coupling for regioselectivity .
Validation : Confirm structural integrity via 1H^1H-NMR (e.g., cyclopropyl protons at δ 1.2–1.8 ppm) and FTIR (carboxylic acid C=O stretch ~1700 cm1^{-1}) .

Q. How to characterize the compound’s purity and structural identity?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>98% by peak area). Retention time comparison with standards is critical .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 286.08) and detect impurities. High-resolution MS (HRMS) resolves isotopic patterns for cyclopropyl groups .
  • NMR : Assign 13C^{13}C-NMR signals for the thiazole carbons (C-2: ~165 ppm; C-5: ~125 ppm) and cyclopropyl carbons (C-4: ~10–15 ppm) .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

Benchmark Computational Models : Use density functional theory (DFT) with solvent corrections (e.g., PCM for DMSO) to simulate 1H^1H- and 13C^{13}C-NMR shifts. Compare with experimental data to identify discrepancies .

Conformational Analysis : Investigate cyclopropyl ring puckering or thiazole planarity via variable-temperature NMR or X-ray crystallography (if crystalline).

Validation : Cross-check with analogs (e.g., 4-phenylthiazole derivatives in ) to isolate substituent effects .

Q. How to optimize solubility for biological assays without derivatization?

  • Methodological Answer :
  • Salt Formation : React the carboxylic acid with sodium bicarbonate to generate a sodium salt (improves aqueous solubility). Monitor pH stability via UV-Vis spectroscopy (e.g., λmax_{\text{max}} shifts in buffered solutions) .
  • Co-Solvent Systems : Test binary solvents (e.g., DMSO:water 1:9 v/v) and measure solubility via nephelometry. Avoid solvents that destabilize the cyclopropyl ring (e.g., strong acids) .

Q. How to design experiments to study the stability of the cyclopropyl group under acidic/basic conditions?

  • Methodological Answer :
  • Stress Testing : Incubate the compound in HCl (0.1–1 M) or NaOH (0.1–1 M) at 25–50°C. Monitor degradation kinetics via HPLC (loss of parent compound peak) .
  • Mechanistic Probes : Use 1H^1H-NMR to track cyclopropyl ring opening (e.g., disappearance of δ 1.2–1.8 ppm signals) and identify degradation products via LC-MS/MS .

Data Contradiction Analysis

Q. How to address mismatches between elemental analysis and theoretical composition?

  • Methodological Answer :

Purity Check : Re-run elemental analysis after rigorous purification (e.g., recrystallization from ethanol/water).

Byproduct Identification : Use LC-MS to detect trace impurities (e.g., incomplete cyclopropanation intermediates).

Alternative Synthesis : If persistent, explore alternative routes (e.g., Grignard addition for cyclopropyl group installation) .

Experimental Design Tables

Parameter Example Values Technique Reference
HPLC ColumnC18, 5 µm, 250 mm × 4.6 mmPurity Analysis
NMR SolventDMSO-d6Structural Confirmation
HRMS Resolution>30,000 (m/Δm)Molecular Weight
Stress Test pH Range1–13Stability Study

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